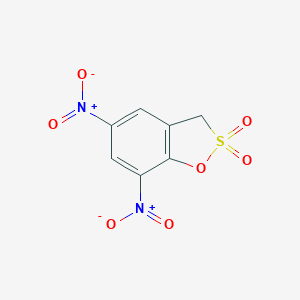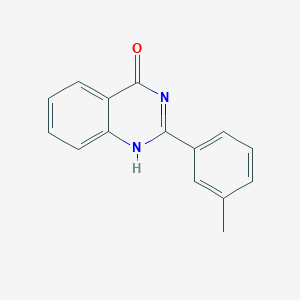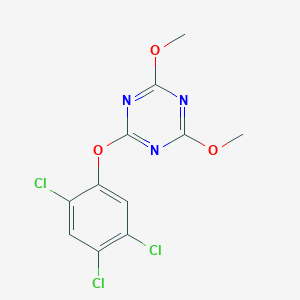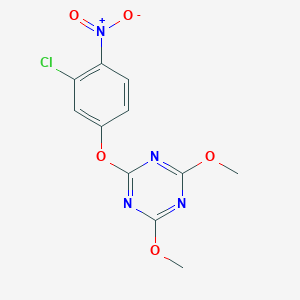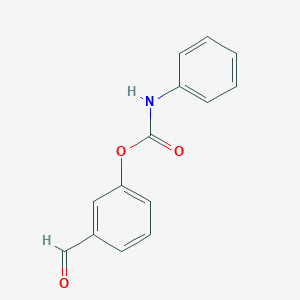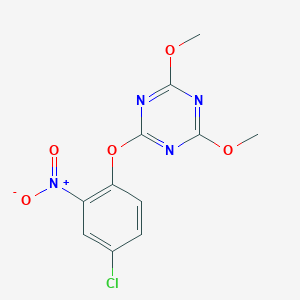
3-(heptylsulfanyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(heptylsulfanyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(heptylsulfanyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazine typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under acidic or basic conditions.
Introduction of the Heptylthio Group: The heptylthio group can be introduced via nucleophilic substitution reactions, where a heptylthiol reacts with a suitable leaving group on the triazine ring.
Attachment of Methoxyphenyl Groups: The methoxyphenyl groups can be attached through electrophilic aromatic substitution reactions, using methoxybenzene derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yields and purity. Key considerations include the selection of solvents, catalysts, and reaction temperatures to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
3-(heptylsulfanyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The heptylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.
Substitution: The methoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazines.
Substitution: Various substituted triazine derivatives.
科学的研究の応用
3-(heptylsulfanyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(heptylsulfanyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s structure allows it to interact with various biological molecules, potentially affecting cellular processes such as signal transduction, gene expression, and metabolic pathways.
類似化合物との比較
Similar Compounds
3-(Heptylthio)-5,6-bis(4-chlorophenyl)-1,2,4-triazine: Similar structure but with chlorophenyl groups instead of methoxyphenyl groups.
3-(Heptylthio)-5,6-bis(4-hydroxyphenyl)-1,2,4-triazine: Contains hydroxyphenyl groups, which may confer different chemical and biological properties.
Uniqueness
3-(heptylsulfanyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazine is unique due to the presence of methoxyphenyl groups, which can influence its reactivity, solubility, and interaction with biological targets. This compound’s specific combination of functional groups makes it a valuable candidate for various applications in research and industry.
特性
分子式 |
C24H29N3O2S |
|---|---|
分子量 |
423.6g/mol |
IUPAC名 |
3-heptylsulfanyl-5,6-bis(4-methoxyphenyl)-1,2,4-triazine |
InChI |
InChI=1S/C24H29N3O2S/c1-4-5-6-7-8-17-30-24-25-22(18-9-13-20(28-2)14-10-18)23(26-27-24)19-11-15-21(29-3)16-12-19/h9-16H,4-8,17H2,1-3H3 |
InChIキー |
CSHUIVWHJKLAKL-UHFFFAOYSA-N |
SMILES |
CCCCCCCSC1=NC(=C(N=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
正規SMILES |
CCCCCCCSC1=NC(=C(N=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



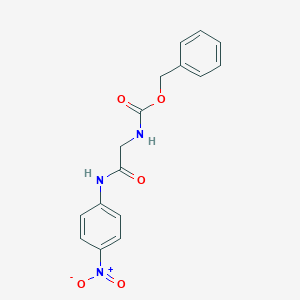
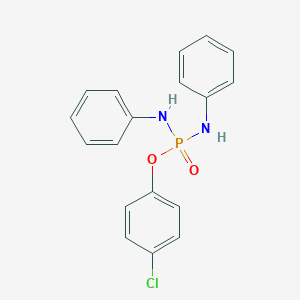
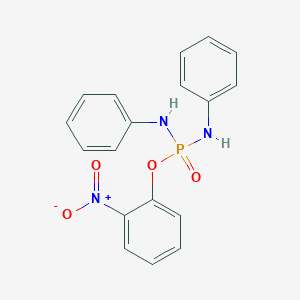

![3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one](/img/structure/B458948.png)
